Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate

Click Chemistry Bioconjugation Copper-catalyzed Azide-Alkyne Cycloaddition

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate (MF: C₁₂H₁₁N₅O₂; MW: ~257.25 g/mol) is a heterocyclic compound defined by a 2,5-disubstituted tetrazole core bearing a 5-ethynylpyridin-3-yl pharmacophore and an ethyl acetate side-chain. The ethynyl substituent introduces a terminal alkyne handle with sp-hybridized geometry that is absent in the common pyridyl‑tetrazole comparator series such as ethyl 2-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]acetate (CAS 873943‑60‑3) and ethyl 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate (CAS 146535‑90‑2).

Molecular Formula C12H11N5O2
Molecular Weight 257.25 g/mol
Cat. No. B13888305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate
Molecular FormulaC12H11N5O2
Molecular Weight257.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1N=C(N=N1)C2=CN=CC(=C2)C#C
InChIInChI=1S/C12H11N5O2/c1-3-9-5-10(7-13-6-9)12-14-16-17(15-12)8-11(18)19-4-2/h1,5-7H,4,8H2,2H3
InChIKeyYNZHMKAGUYHHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate: Procurement-Ready Physicochemical and Structural Overview


Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate (MF: C₁₂H₁₁N₅O₂; MW: ~257.25 g/mol) is a heterocyclic compound defined by a 2,5-disubstituted tetrazole core bearing a 5-ethynylpyridin-3-yl pharmacophore and an ethyl acetate side-chain . The ethynyl substituent introduces a terminal alkyne handle with sp-hybridized geometry that is absent in the common pyridyl‑tetrazole comparator series such as ethyl 2-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]acetate (CAS 873943‑60‑3) and ethyl 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate (CAS 146535‑90‑2) . This architectural distinction prefigures a differentiated reactivity profile relevant to bioconjugation (CuAAC click chemistry) and metal‑coordination applications.

Why Generic Pyridyl‑Tetrazole Esters Cannot Substitute for the 5‑Ethynylpyridin‑3‑yl Derivative


Within the pyridyl‑tetrazole ester family, bioactivity and physicochemical behavior are exquisitely sensitive to the position and electronic nature of substituents on the pyridine ring [1]. The ethynyl group exerts a strong electron‑withdrawing effect (Hammett σₚ for –C≡CH ≈ +0.23) that modulates the pKₐ of both the tetrazole ring and the pyridine nitrogen, altering metal‑binding affinity and metabolic stability relative to unsubstituted or alkyl‑substituted congeners [2]. In anti‑inflammatory assays on analogous 2H‑tetrazol‑2‑acetic esters, the pyridyl attachment point (2‑, 3‑, or 4‑position) dictated potency rank order, with 2‑ and 4‑pyridyl esters proving superior to the 3‑pyridyl variant [1]. Introducing a 5‑ethynyl substituent on the 3‑pyridyl framework creates a compound whose electronic landscape cannot be recapitulated by simple positional isomerism, rendering generic substitution scientifically unjustified without direct comparative data.

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate: Quantitative Differentiation Evidence Versus Closest Comparators


Ethynyl Substituent Enables CuAAC Click Conjugation: A Functional Handle Absent in Non‑Alkynyl Pyridyl‑Tetrazole Esters

The terminal ethynyl group of the target compound provides a reactive handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling site‑specific conjugation to azide‑functionalized probes, surfaces, or biomolecules. This capability is structurally impossible for the closest pyridyl‑tetrazole ester comparators that lack an alkynyl substituent, such as ethyl 2-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]acetate and ethyl 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate . While no direct kinetic comparison exists for this precise scaffold, the ethynyl‑pyridine motif is a well‑established ligand for Cu(I) in aqueous CuAAC reactions, with mechanistic studies confirming Cu‑acetylide intermediate formation [1].

Click Chemistry Bioconjugation Copper-catalyzed Azide-Alkyne Cycloaddition

Predicted Enhanced Metal‑Chelating Affinity Driven by Ethynyl Electron‑Withdrawal and Pyridine‑Tetrazole Geometry

In isomeric pyridyl‑tetrazole Zn(II) and Ni(II) complexes, the position of the tetrazole alkylation site (N‑1 vs N‑2) directly influences the coordination sphere of the metal center and the fluorescence quantum yield of the resulting complex [1]. The target compound fixes the tetrazole substitution at the N‑2 position with a 5‑ethynylpyridin‑3‑yl group. The electron‑withdrawing ethynyl substituent (Hammett σₚ ≈ +0.23 [2]) is predicted to lower the pKₐ of the tetrazole N–H relative to unsubstituted pyridyl analogs, enhancing deprotonation and metal‑binding affinity at physiological pH. No direct comparative pKₐ or log K data between the target and comparator esters are available in the public domain.

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Pyridyl Attachment Point Modulates Anti‑Inflammatory Potency: 3‑Pyridyl Esters Occupy a Unique Activity Band

In a defined series of 5‑(pyridyl)‑2H‑tetrazol‑2‑acetic esters, the anti‑inflammatory potency rank order was unambiguously 2‑ and 4‑pyridyl > 3‑pyridyl [1]. While the target compound is a 3‑pyridyl derivative, the 5‑ethynyl substitution is absent from the comparator series and is expected to alter the electronic character of the pyridine ring from electron‑neutral to electron‑deficient. This electronic perturbation could shift the 3‑pyridyl‑substituted ester from the lowest‑potency band into a more favorable activity profile, though no direct head‑to‑head data exist to confirm this hypothesis.

Anti-inflammatory Structure-Activity Relationship Drug Discovery

Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate: Evidence‑Linked Application Scenarios


Chemical Biology Probe Synthesis via CuAAC Click Conjugation

The terminal ethynyl group makes this compound a direct substrate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling conjugation to azide‑modified fluorophores, biotin, or solid supports without additional linker chemistry [1]. This is a capability entirely absent in the non‑alkynyl pyridyl‑tetrazole ester comparators [2]. Researchers constructing activity‑based probes or affinity matrices should prioritize this scaffold when a built‑in click handle on the pyridine‑tetrazole core is required.

Metal‑Organic Framework (MOF) and Coordination Polymer Synthesis

The combination of an N‑2 tetrazole‑acetate arm and an electron‑deficient 5‑ethynylpyridine donor atom provides a bidentate ligand topology distinct from the more common N‑1‑substituted or 2‑/4‑pyridyl isomers [1]. The ethynyl group's electron‑withdrawing character is predicted to stabilize the anionic tetrazolate form at lower pH, potentially enabling MOF synthesis under milder acidic conditions where standard pyridyl‑tetrazole ligands would remain protonated and unable to coordinate [2]. This property is relevant for synthesizing Zn(II) or Cu(II) coordination polymers for luminescence or gas‑storage applications.

Structure‑Activity Relationship (SAR) Exploration of Anti‑Inflammatory 2H‑Tetrazole Esters

Because the 3‑pyridyl‑tetrazole ester subclass represents the lowest‑potency band among 2‑, 3‑, and 4‑pyridyl isomers in anti‑inflammatory assays [1], the 5‑ethynyl‑3‑pyridyl variant provides a unique opportunity to probe whether electron‑withdrawing substitution can rescue or invert the unfavorable 3‑pyridyl attachment activity penalty. Medicinal chemistry teams engaged in tetrazole‑based anti‑inflammatory drug discovery should consider this compound for head‑to‑head screening against the established 2‑ and 4‑pyridyl ester leads.

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